Cas no 117309-40-7 (N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine)

N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine is a specialized organic compound featuring a glycine backbone substituted with a 3-chlorophenyl group and a phenylsulfonyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of sulfonamide derivatives or bioactive molecules. The presence of both chlorophenyl and sulfonyl groups enhances its potential for selective functionalization, enabling applications in pharmaceutical and agrochemical research. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically characterized by high purity and stability, meeting rigorous standards for research and industrial use.
N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine structure
117309-40-7 structure
Product Name:N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine
CAS No:117309-40-7
MF:C14H12ClNO4S
MW:325.767381668091
MDL:MFCD00406212
CID:4683432
PubChem ID:362736
Update Time:2025-11-06

N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine
    • NSC626991
    • glycine, N-(3-chlorophenyl)-N-(phenylsulfonyl)-
    • (3-Chloro(phenylsulfonyl)anilino)acetic acid
    • CBMicro_047274
    • Oprea1_808504
    • Oprea1_405630
    • BDBM50016584
    • STL221700
    • BBL019647
    • T8551
    • 2-[N-(benzenesulfonyl)-3-chloroanilino]acetic acid
    • [Benzenesulfonyl-(3-chloro-phenyl)-amino]-acetic acid
    • 2-[N-(benzenes
    • N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine
    • MDL: MFCD00406212
    • Inchi: 1S/C14H12ClNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18)
    • InChI Key: MDSWVNDLEJZUHP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N(CC(=O)O)S(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Topological Polar Surface Area: 83.1

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N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine Suppliers

Amadis Chemical Company Limited
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(CAS:117309-40-7)N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine
Order Number:A1104194
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):302.0
Email:sales@amadischem.com

Additional information on N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine

N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine: A Comprehensive Overview

N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine, a compound with the CAS number 117309-40-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a glycine backbone with two substituents: a 3-chlorophenyl group and a phenylsulfonyl group. These substituents contribute to its distinctive chemical behavior and biological activity.

The 3-chlorophenyl group introduces electron-withdrawing effects, which can influence the compound's reactivity and solubility. Similarly, the phenylsulfonyl group is known for its strong electron-withdrawing nature, which can enhance the compound's stability and bioavailability. Recent studies have explored the role of such substituents in modulating the pharmacokinetic properties of similar compounds, suggesting that N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine may exhibit favorable absorption and distribution characteristics.

From a synthetic perspective, N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine can be synthesized through various routes, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of chloroarenes with sulfonyl chlorides in the presence of a base, followed by amino acid derivatization. This method has been optimized in recent research to improve yield and purity, making it more accessible for large-scale production.

Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine with high accuracy. For instance, density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation between the phenyl rings and the sulfonyl group, which could enhance its ability to interact with biological targets such as enzymes or receptors.

In terms of applications, N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine has shown promise in medicinal chemistry as a potential lead compound for treating various diseases. Its ability to modulate enzyme activity has been explored in preclinical studies, where it demonstrated inhibitory effects on key enzymes involved in inflammatory pathways. Furthermore, recent research has highlighted its potential as a scaffold for developing selective kinase inhibitors, which are critical in cancer therapy.

The toxicological profile of N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine has also been investigated to ensure its safety for therapeutic use. Acute toxicity studies indicate that the compound has a relatively low toxicity profile when administered at therapeutic doses. However, chronic toxicity studies are still underway to fully understand its long-term effects.

Looking ahead, ongoing research is focused on optimizing the synthesis of N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine to enhance its pharmacokinetic properties further. Additionally, efforts are being made to explore its efficacy in treating other disease states, such as neurodegenerative disorders and infectious diseases. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is expected to provide deeper insights into its molecular interactions and mechanisms of action.

In conclusion, N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine represents a valuable molecule with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a promising candidate for future therapeutic interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:117309-40-7)N-(3-Chlorophenyl)-N-(phenylsulfonyl)glycine
A1104194
Purity:99%
Quantity:5g
Price ($):302.0
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